![molecular formula C21H18N6 B4630232 2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4630232.png)
2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline
Overview
Description
Heterocyclic compounds, particularly those incorporating [1,2,4]triazolo[1,5-c]quinazoline scaffolds, have garnered attention due to their diverse biological activities and potential therapeutic applications. The compound falls within this category, sharing structural similarities with compounds known for their binding affinity to certain receptors and exhibiting promising pharmacological profiles.
Synthesis Analysis
The synthesis of related compounds involves innovative routes starting from specific nitriles and hydrazides, leading to a variety of heterocyclic frameworks. Notably, the preparation of these compounds often employs multi-step synthetic procedures that include cyclocondensation, halogenation, and functional group transformations to introduce the desired substituents on the heterocyclic core (Francis et al., 1991).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using a combination of spectroscopic techniques and, in some cases, X-ray crystallography. Density Functional Theory (DFT) calculations complement these experimental methods to predict and understand the molecular geometry, electronic structure, and physicochemical properties of the synthesized compounds (Liu et al., 2022).
Chemical Reactions and Properties
These compounds exhibit a variety of chemical behaviors, including reactions with N-nucleophiles and the ability to undergo further functionalization. The reactivity often depends on the specific substituents and the overall molecular structure, leading to diverse chemical transformations and the potential for generating a wide range of derivatives (Kholodnyak et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are influenced by the molecular structure and can be tailored through chemical modification to enhance the compound's suitability for specific applications.
Chemical Properties Analysis
Compounds in this class demonstrate a range of chemical properties, including photoluminescence and potential reactivity towards various chemical agents. Their chemical stability, reactivity, and interaction with different reagents are essential aspects that define their applicability in chemical synthesis, material science, and potential drug development (Gusev et al., 2012).
Scientific Research Applications
Antimicrobial Activity
Compounds related to the chemical structure of interest have demonstrated significant antimicrobial activity. For instance, a series of new pyrazoline and pyrazole derivatives, including those with triazoloquinazoline moieties, have shown considerable antimicrobial efficacy against a range of Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, highlighting their potential as antibacterial and antifungal agents (Hassan, 2013).
Benzodiazepine Receptor Binding
Research into triazoloquinazolines has revealed compounds with high affinity for the benzodiazepine (BZ) receptor, indicating potential applications in the development of new anxiolytic or sedative drugs. One compound, in particular, showed 4 nM binding affinity to the BZ receptor, suggesting its utility in exploring new treatments for anxiety disorders (Francis et al., 1991).
Anticancer Activity
Another study focused on the synthesis and evaluation of pyrazole-1,2,4-triazole hybrids, revealing significant antibacterial and anticancer activity. Some compounds exhibited potent cytotoxicity against cancer cell lines, further establishing the relevance of these structures in medicinal chemistry and cancer therapy (Mallisetty et al., 2022).
Enzyme Inhibition for Cancer Treatment
The synthesis of fused tricyclic quinazoline analogs, aimed at inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), has demonstrated potent inhibition, suggesting their application in cancer treatment. One compound exhibited an IC50 of 0.008 nM, highlighting its potential in EGFR-targeted therapies (Rewcastle et al., 1996).
properties
IUPAC Name |
2-[3-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-c]quinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6/c1-14-10-15(2)26(24-14)12-16-6-5-7-17(11-16)20-23-21-18-8-3-4-9-19(18)22-13-27(21)25-20/h3-11,13H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKPHHDOCAMHJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C3=NN4C=NC5=CC=CC=C5C4=N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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